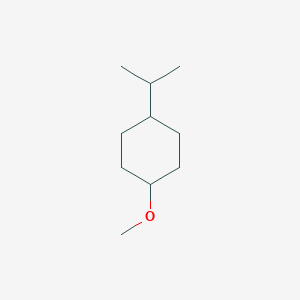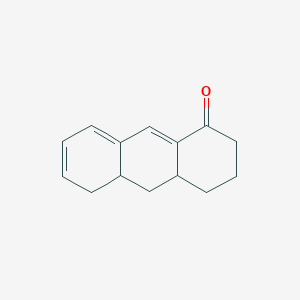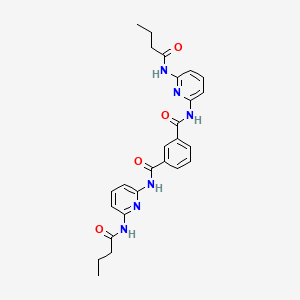
N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two butanamidopyridinyl groups attached to a benzene ring through dicarboxamide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide typically involves the reaction of 6-butanamidopyridine with benzene-1,3-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N1,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
BDTH2 (N1, N3 -Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide): Known for its use as a chelation agent for heavy metals.
N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide: Investigated for its interactions with vascular endothelial growth factor receptor 2.
Uniqueness
N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
112817-60-4 |
|---|---|
分子式 |
C26H28N6O4 |
分子量 |
488.5 g/mol |
IUPAC名 |
1-N,3-N-bis[6-(butanoylamino)pyridin-2-yl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N6O4/c1-3-8-23(33)29-19-12-6-14-21(27-19)31-25(35)17-10-5-11-18(16-17)26(36)32-22-15-7-13-20(28-22)30-24(34)9-4-2/h5-7,10-16H,3-4,8-9H2,1-2H3,(H2,27,29,31,33,35)(H2,28,30,32,34,36) |
InChIキー |
UFDBSQOPFCFANI-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=N3)NC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
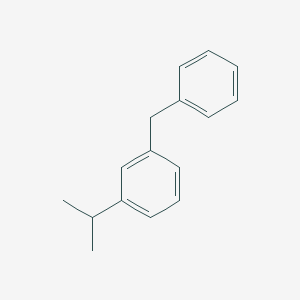
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
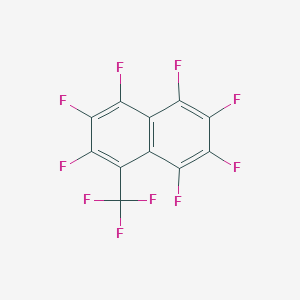
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)

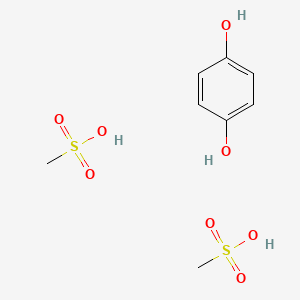
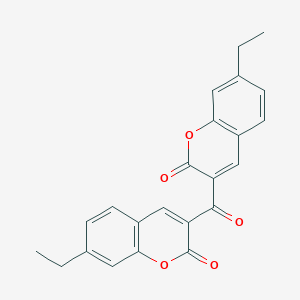
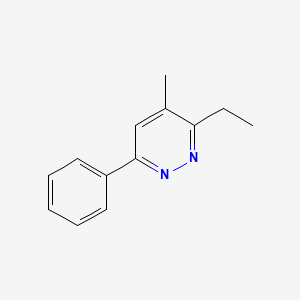
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
